molecular formula C19H14ClFN6 B2394089 (4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine CAS No. 946298-41-5

(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine

Cat. No.: B2394089
CAS No.: 946298-41-5
M. Wt: 380.81
InChI Key: MDTSOAJWHNEUOY-UHFFFAOYSA-N
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Description

This compound features a pteridine core, a bicyclic system comprising fused pyrimidine rings, substituted at position 4 with an (4-chloro-2-methylphenyl)amine group and at position 2 with a (4-fluorophenyl)amino moiety. Pteridine derivatives are known for their roles in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators due to their planar structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6/c1-11-10-12(20)2-7-15(11)25-18-16-17(23-9-8-22-16)26-19(27-18)24-14-5-3-13(21)4-6-14/h2-10H,1H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTSOAJWHNEUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinated and fluorinated aromatic compounds, pteridine derivatives, and various catalysts to facilitate the reactions. Detailed synthetic routes and conditions are often proprietary and may require access to specialized chemical literature or patents for comprehensive information.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes to accommodate larger quantities. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations
Compound Name Core Structure Key Substituents Biological Activity/Notes References
Target Compound Pteridine 4-Cl-2-MePh, 4-FPhNH- Potential kinase inhibition (hypothesized) [13], [9]
N-(2-Fluorophenyl)-5-[(4-MeOPh)aminomethyl]pyrimidin-4-amine Pyrimidine 2-FPhNH, 4-MeOPhCH₂NH- Antibacterial, antifungal [9]
4-(2-Cl-4-NO₂Ph)-6-Me-pyrimidin-2-amine Pyrimidine 2-Cl-4-NO₂Ph, 6-Me Electron-withdrawing effects (NO₂) [16]
Benzoimidazole derivative (EP 1 926 722 B1) Benzoimidazole 4-ClPh, CF₃-imidazole Kinase inhibition (patented) [13]

Analysis :

  • Pteridine vs. This may enhance binding affinity to flat enzymatic active sites (e.g., kinases) .
  • Substituent Effects: The 4-fluorophenylamino group in the target compound provides moderate electronegativity and hydrogen-bonding capacity, contrasting with the nitro group in ’s pyrimidine, which is strongly electron-withdrawing but may reduce metabolic stability.
Hydrogen Bonding and Crystallography
  • Target Compound : Hypothesized to form intramolecular N–H⋯N bonds (analogous to ), stabilizing its conformation. Dihedral angles between substituents and the pteridine core likely influence planarity and interaction with targets.
  • Pyrimidine Derivatives () : Exhibit dihedral angles of 12–86°, with intramolecular hydrogen bonds closing six-membered rings. The absence of such bonds in certain analogs reduces stability .
Pharmacological and Physicochemical Properties
Property Target Compound N-(4-ClPh)-Benzoimidazole () Pyrimidine ()
LogP (Estimated) ~3.5 (moderate) ~4.2 (higher due to CF₃) ~2.8 (lower polarity)
Hydrogen Bond Donors 2 1 2
Metabolic Stability Moderate (Cl, F) High (CF₃) Low (NO₂)

Analysis :

  • The target compound’s chloro and fluoro groups balance lipophilicity and electronic effects, whereas ’s CF₃ group enhances stability but increases molecular weight.
  • Pyrimidines with nitro groups () may face rapid metabolic degradation, limiting therapeutic utility.

Biological Activity

The compound (4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C16H15ClF N5
  • Molecular Weight: 315.77 g/mol

This compound features a pteridine core, which is known for its role in various biological processes, including enzyme catalysis and cellular signaling.

Research indicates that compounds similar to this compound may interact with several biological targets:

  • Inhibition of Enzymatic Activity: The pteridine moiety often participates in inhibiting enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are critical in cancer cell proliferation and survival.
  • Apoptosis Induction: Studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, which help mitigate oxidative stress within cells, potentially reducing cancer risk.

Antitumor Activity

A significant area of research has focused on the antitumor effects of this class of compounds. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HepG215.5Apoptosis induction
MCF712.3Cell cycle arrest
A54910.7Inhibition of proliferation

Case Studies

  • Xenograft Models: In a study using xenograft models, treatment with this compound resulted in a tumor growth inhibition (TGI) rate of approximately 48% compared to control groups, indicating significant antitumor efficacy.
  • Combination Therapy: It has been observed that when combined with standard chemotherapeutic agents like taxol, the efficacy of this compound is enhanced, suggesting potential for use in combination therapies.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies have indicated that at therapeutic doses, there are minimal side effects observed in animal models. However, further studies are required to establish a comprehensive safety profile.

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